molecular formula C15H20FNOS B2854508 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034606-26-1

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No. B2854508
CAS RN: 2034606-26-1
M. Wt: 281.39
InChI Key: YMBRWSBANAVKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as FMAE and is a member of the family of azetidinylphenyl compounds.

Mechanism of Action

The mechanism of action of FMAE is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, FMAE reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
FMAE has been shown to have a range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. FMAE has also been shown to reduce the production of reactive oxygen species, which are involved in the inflammatory response. In addition, FMAE has been found to have analgesic and antipyretic effects, which make it a promising candidate for the treatment of pain and fever.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMAE is its high potency and selectivity. The compound has been shown to be highly effective at inhibiting COX, even at low concentrations. In addition, FMAE has been found to have low toxicity, making it a safe candidate for use in lab experiments. However, one of the limitations of FMAE is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of FMAE. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential applications of FMAE in the treatment of other diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to fully understand the mechanism of action of FMAE and to identify any potential side effects or limitations of the compound.

Synthesis Methods

The synthesis of FMAE involves the reaction of 3-(fluoromethyl)azetidine with 4-(isopropylthio)benzaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, to produce FMAE. The synthesis method has been optimized to produce high yields of FMAE, and the purity of the compound has been confirmed through various analytical techniques.

Scientific Research Applications

FMAE has been extensively studied for its potential applications in the field of medicine. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. FMAE has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNOS/c1-11(2)19-14-5-3-12(4-6-14)7-15(18)17-9-13(8-16)10-17/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBRWSBANAVKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

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